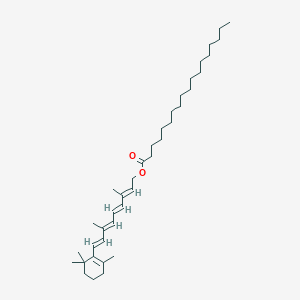
All-trans-Retinylstearat
Übersicht
Beschreibung
All-trans-retinyl stearate is a fatty acid ester formed between stearic acid and all-trans-retinol. It is a derivative of vitamin A and is known for its role in various biological processes, including vision, cellular growth, and differentiation. This compound is commonly found in cosmetic and pharmaceutical products due to its stability and efficacy in delivering vitamin A to the skin.
Wissenschaftliche Forschungsanwendungen
All-trans-retinyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular differentiation and growth.
Medicine: Utilized in the formulation of topical treatments for skin conditions such as acne and photoaging.
Industry: Incorporated into cosmetic products for its anti-aging properties and ability to improve skin texture.
Wirkmechanismus
Target of Action
All-trans-retinyl stearate is a fatty acid ester formed between stearic acid and all-trans-retinol . As a derivative of Vitamin A, it shares similar targets with all-trans-retinoic acid (RA), a well-studied metabolite of Vitamin A . RA plays a crucial role in regulating immune responses, promoting the differentiation of naïve T and B cells, and performing diverse functions in the presence of different cytokines .
Mode of Action
The compound interacts with its targets by regulating the transcription of target genes. This is achieved through its interaction with nuclear receptors bonded to retinoic acid response elements (RAREs) . This interaction modulates the expression of cell surface molecules, thereby influencing the differentiation and function of immune cells .
Biochemical Pathways
The biochemical pathways affected by all-trans-retinyl stearate are primarily related to immune responses and cellular differentiation . The compound influences the differentiation of lymphocytes and regulates the transcription process of corresponding genes . It also plays a role in the metabolism of retinol and retinyl ester .
Pharmacokinetics
It is known that vitamin a and its derivatives can be stored within the body in relatively high levels . Efficient mechanisms exist for the acquisition of Vitamin A from the diet, its transport in the circulation, storage, and mobilization in response to tissue needs . These processes likely apply to all-trans-retinyl stearate as well.
Result of Action
The molecular and cellular effects of all-trans-retinyl stearate’s action are primarily related to immune regulation and cellular differentiation . It promotes the differentiation of naïve T and B cells, influences the expression of cell surface molecules, and performs diverse functions in the presence of different cytokines .
Action Environment
The action, efficacy, and stability of all-trans-retinyl stearate can be influenced by various environmental factors. These include the availability of Vitamin A in the diet, the presence of different cytokines, and the overall state of the immune system
Biochemische Analyse
Biochemical Properties
All-trans-retinyl stearate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of retinol and retinyl ester . The compound is enzymatically activated to retinoic acid via a two-step oxidation process .
Cellular Effects
All-trans-retinyl stearate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a crucial role in regulating immune responses and promotes the differentiation of naïve T and B cells .
Molecular Mechanism
The molecular mechanism of All-trans-retinyl stearate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as the substrate for the formation of the visual chromophore 11-cis-retinal, which must be formed from all-trans-retinyl ester through linked hydrolysis and isomerization reactions catalyzed by the enzyme RPE65 .
Dosage Effects in Animal Models
The effects of All-trans-retinyl stearate vary with different dosages in animal models . Specific threshold effects, as well as any toxic or adverse effects at high doses, would depend on the specifics of the animal model and experimental design.
Metabolic Pathways
All-trans-retinyl stearate is involved in the metabolic pathways of vitamin A . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
All-trans-retinyl stearate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of All-trans-retinyl stearate and its effects on activity or function would depend on the specific cell type and physiological conditions . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: All-trans-retinyl stearate can be synthesized through the esterification of all-trans-retinol with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In industrial settings, the production of all-trans-retinyl stearate involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of immobilized enzymes on macroporous acrylic resin has been reported to enhance the efficiency of the esterification process .
Types of Reactions:
Oxidation: All-trans-retinyl stearate can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced back to all-trans-retinol under specific conditions.
Substitution: Ester bonds in all-trans-retinyl stearate can be hydrolyzed to yield all-trans-retinol and stearic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or acidic conditions.
Major Products Formed:
Oxidation: Oxidized retinoids.
Reduction: All-trans-retinol.
Substitution: All-trans-retinol and stearic acid.
Vergleich Mit ähnlichen Verbindungen
- All-trans-retinyl palmitate
- All-trans-retinyl oleate
- All-trans-retinyl laurate
Comparison: All-trans-retinyl stearate is unique due to its specific fatty acid ester, stearic acid, which provides distinct physicochemical properties. Compared to other retinyl esters, all-trans-retinyl stearate has a higher melting point and greater stability, making it suitable for use in various formulations .
Eigenschaften
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24+,34-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGACJMSLZMZOX-FPFNAQAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316599 | |
| Record name | Retinyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-87-8 | |
| Record name | Retinyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VITAMIN A STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6YM8UII5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of all-trans-retinyl stearate in human retinal pigment epithelial cells?
A1: All-trans-retinyl stearate is a type of retinyl ester, a storage form of vitamin A (retinol). In human retinal pigment epithelial (RPE) cells, retinyl esters, including all-trans-retinyl stearate, play a crucial role in the visual cycle. They serve as a reserve of retinol, which is essential for the formation of the visual pigment rhodopsin in the photoreceptor cells of the retina. The study found that freshly isolated human RPE cells contain all-trans-retinyl stearate along with other retinyl esters like palmitate and oleate [].
Q2: How do human retinal pigment epithelial cells in culture process all-trans-retinol?
A2: The research demonstrates that cultured human RPE cells actively take up all-trans-retinol from the culture medium and convert it into retinyl esters, including all-trans-retinyl stearate, palmitate, and oleate []. This esterification process is crucial for regulating intracellular retinol levels and ensuring a steady supply for visual pigment regeneration. Interestingly, the study observed that the types of retinyl esters synthesized by the cells in culture differed from those found in freshly isolated cells, indicating potential influences of the culture environment on retinyl ester metabolism [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


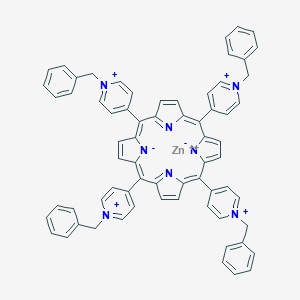

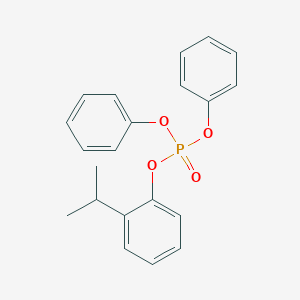


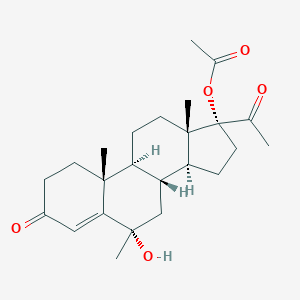
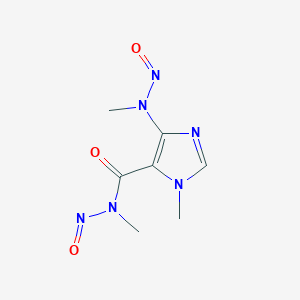
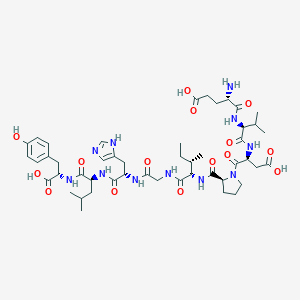

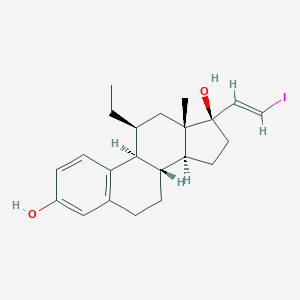

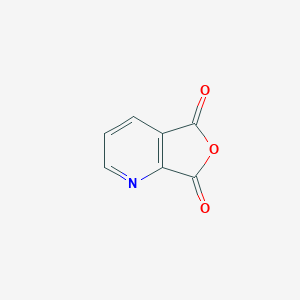
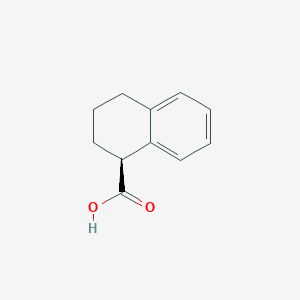
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)
